Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate
Overview
Description
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate is a natural compound that can be isolated from the roots of Microglossa Pyrifolia . This compound is known for its analgesic and hepatic protective activities . It belongs to the class of phenolic compounds and has a molecular formula of C14H14O4 with a molecular weight of 246.26 g/mol .
Mechanism of Action
Target of Action
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate is a natural compound that can be isolated from the roots of Microglossa Pyrifolia It’s known that the roots of microglossa pyrifolia have analgesic and hepatic activities , suggesting that the compound may interact with targets involved in pain perception and liver function.
Mode of Action
Given its analgesic and hepatic activities , it’s plausible that the compound interacts with its targets to modulate pain signaling pathways and liver metabolism
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its analgesic and hepatic activities . These effects could include modulation of pain perception at the molecular level and alterations in liver metabolism at the cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also interacts with hepatic enzymes, influencing liver function and potentially exhibiting hepatoprotective effects. The nature of these interactions involves binding to the active sites of these enzymes, leading to modulation of their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In hepatocytes, it has been shown to enhance cell viability and reduce oxidative stress, which is indicative of its hepatoprotective properties. The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune responses. Additionally, it affects gene expression related to antioxidant enzymes, thereby enhancing the cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, depending on the specific isoform. This interaction results in changes in the metabolism of other compounds processed by these enzymes. Furthermore, the compound can modulate gene expression by influencing transcription factors such as NF-κB, leading to altered expression of genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that its hepatoprotective effects are sustained over time, with continuous administration leading to improved liver function and reduced markers of liver damage in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as enhanced liver function and reduced oxidative stress. At high doses, it may exhibit toxic effects, including hepatotoxicity and adverse effects on other organs. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. The compound also interacts with cofactors such as NADPH, which are required for the enzymatic reactions involved in its metabolism. Additionally, it can influence metabolic flux and alter the levels of certain metabolites in the liver .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in the liver, where it exerts its hepatoprotective effects. Its localization within the liver cells is influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum of liver cells. This localization is crucial for its activity, as it allows the compound to interact with cytochrome P450 enzymes and other biomolecules involved in its metabolism. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate can be synthesized through various synthetic routes. One common method involves the reaction of 5-acetyl-2,3-dihydrobenzofuran with methyl acrylate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process includes steps such as purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate: is similar to other benzofuran derivatives such as 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acetic acid and 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)ethanol.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of analgesic and hepatic protective activities . This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(5-acetyl-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFYSMCJGZOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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